Ammonium nitrate-15N

Description

Properties

InChI |

InChI=1S/HNO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3/i1+1; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRORZGWHZXZQMV-YTBWXGASSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

N.[15N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693921 |

Source

|

| Record name | (~15~N)Nitric acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.037 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31432-46-9 |

Source

|

| Record name | Nitric-15N acid, ammonium salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31432-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~15~N)Nitric acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium nitrate-15N | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Ammonium nitrate-15N and its chemical properties

An In-Depth Technical Guide to Ammonium Nitrate-¹⁵N for Advanced Research

Foreword: The Isotopic Tracer Revolution

In the landscape of modern molecular research, the ability to trace, track, and quantify the movement of atoms through complex biological and chemical systems is paramount. Among the tools that grant us this capability, stable isotope labeling stands out for its precision and non-invasive nature. Nitrogen-15 (¹⁵N), a stable, non-radioactive isotope of nitrogen, has become an indispensable tracer, reshaping our understanding of everything from protein metabolism to environmental nitrogen cycles.[1]

This guide is dedicated to a cornerstone reagent in ¹⁵N labeling: Ammonium Nitrate-¹⁵N . We will move beyond a simple recitation of facts to provide an in-depth, field-proven perspective on its properties, synthesis, and critical applications. This document is designed for the hands-on researcher, the inquisitive scientist, and the drug development professional who seeks not just to use this compound, but to understand the causality behind its application and the nuances of the data it generates.

Core Characteristics of Ammonium Nitrate-¹⁵N

Ammonium nitrate-¹⁵N is an inorganic salt where one or both nitrogen atoms have been replaced with the stable isotope ¹⁵N. Unlike the far more abundant ¹⁴N, the ¹⁵N isotope contains an additional neutron, giving it a nuclear spin of 1/2 that makes it detectable by Nuclear Magnetic Resonance (NMR) spectroscopy and distinguishable by mass spectrometry.[1] This seemingly simple substitution is the key to its power as a tracer.

The labeling can be specific to either the ammonium or the nitrate moiety, or it can be "double-labeled":

-

Nitrate-¹⁵N Ammonium: NH₄[¹⁵NO₃] (CAS No: 31432-46-9)[4]

-

Double-Labeled Ammonium Nitrate-¹⁵N: ¹⁵NH₄¹⁵NO₃[5]

This specificity is not trivial; it is a critical experimental variable. For instance, in agricultural or environmental studies, using singly-labeled variants allows researchers to independently track the fate of nitrogen from the ammonium versus the nitrate pool, providing deep insights into processes like nitrification and plant uptake preferences.[6]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is the foundation of robust experimental design. The data below is crucial for calculating concentrations, understanding storage requirements, and predicting its behavior in various systems.

| Property | Value | Significance in Research |

| Molecular Formula | NH₄NO₃ (Isotopically Labeled) | The specific formula (e.g., ¹⁵NH₄NO₃) is critical for exact mass calculations in mass spectrometry.[3] |

| Molecular Weight | ~81.04 g/mol (with one ¹⁵N) | Essential for preparing solutions of known molarity.[7][8] |

| Appearance | White crystalline solid | Visual confirmation of reagent purity.[9][10] |

| Melting Point | ~169 °C (336 °F) | Defines the upper limit for thermal stability before decomposition begins.[3][10] |

| Boiling Point | Decomposes at ~210 °C (410 °F) | Undergoes thermal decomposition rather than boiling, producing gaseous products. This is a critical safety consideration.[3][11] |

| Solubility in Water | 150 g / 100 mL at 20 °C | High solubility makes it ideal for preparing concentrated stock solutions for cell culture media or hydroponics.[10] |

| Key Chemical Property | Strong Oxidizing Agent | May intensify fire. This property dictates strict storage and handling protocols, mandating separation from combustible materials.[7][9] |

| Hygroscopicity | Hygroscopic (readily absorbs moisture) | Requires storage in a dry, desiccated environment to prevent caking and ensure accurate weighing.[10][12] |

| Isotopic Enrichment | Typically >98 atom % ¹⁵N | High enrichment is necessary for generating a strong signal-to-noise ratio, ensuring the labeled compound is clearly distinguishable from naturally abundant molecules.[2][3] |

Synthesis and Isotopic Enrichment

The synthesis of ammonium nitrate is a straightforward acid-base neutralization. The elegance of producing isotopically labeled variants lies in the precise control of the starting materials.

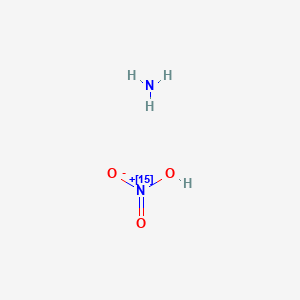

The core reaction is: NH₃ + HNO₃ → NH₄NO₃ [13][14]

To produce labeled ammonium nitrate, one of the reactants must be enriched with ¹⁵N:

-

For [¹⁵NH₄]NO₃ , ¹⁵N-labeled ammonia is reacted with standard nitric acid.

-

For NH₄[¹⁵NO₃] , standard ammonia is neutralized with ¹⁵N-labeled nitric acid.[10]

The ¹⁵N-enriched precursors themselves are typically produced through complex processes like fractional distillation or chemical exchange, which can achieve enrichments of up to 99.9%.[1] The high cost of these enrichment processes is the primary driver of the expense associated with ¹⁵N-labeled compounds.

Caption: Synthesis pathways for singly-labeled Ammonium Nitrate-¹⁵N.

Applications in Research and Drug Development

Ammonium nitrate-¹⁵N is not merely a chemical; it is a tool for asking sophisticated biological questions. It serves as the primary gateway for introducing the ¹⁵N isotope into virtually any nitrogen-containing biomolecule.

Metabolic Labeling for Proteomics and Metabolomics

The most common application is in metabolic labeling, where cells or organisms are cultured in a medium where the sole nitrogen source is ¹⁵N-labeled.[15][16] As the organism synthesizes amino acids, proteins, and nucleotides, the "heavy" ¹⁵N isotope is incorporated throughout its proteome and metabolome.

Causality: Why is this so powerful? By mixing a ¹⁵N-labeled ("heavy") cell population with an unlabeled ("light") control population, researchers can perform comparative quantitative proteomics. When analyzed by mass spectrometry, every nitrogen-containing peptide from the labeled sample will appear at a higher mass-to-charge (m/z) ratio than its unlabeled counterpart. The ratio of the peak intensities for the "heavy" and "light" peptide pairs provides a highly accurate measure of their relative abundance. This technique is foundational for discovering how drugs, mutations, or environmental conditions alter protein expression on a global scale.[17]

Caption: A typical workflow for quantitative proteomics using ¹⁵N metabolic labeling.

Structural Biology and Drug-Target Interaction

For drug development professionals, understanding how a drug binds to its protein target is critical. ¹⁵N labeling is essential for Nuclear Magnetic Resonance (NMR) studies of proteins.[18] By uniformly labeling a target protein with ¹⁵N, a Heteronuclear Single Quantum Coherence (HSQC) experiment can be performed. This produces a 2D spectrum where each peak corresponds to a specific amide bond in the protein's backbone, creating a unique "fingerprint" of the protein's folded state.[19]

Expert Insight: When a drug candidate is added, only the peaks corresponding to amino acids at or near the binding site will shift or disappear. This "chemical shift perturbation" is a self-validating system: it simultaneously confirms that binding occurs, identifies the location of the binding pocket, and can be used to calculate binding affinity. This is an exceptionally powerful and direct method for validating drug-target engagement.[19]

Pharmacokinetics and Drug Metabolism (ADME)

To understand a drug's efficacy and safety, one must know its fate within an organism. By synthesizing a drug candidate with one or more ¹⁵N atoms, its Absorption, Distribution, Metabolism, and Excretion (ADME) profile can be tracked with unparalleled precision using mass spectrometry.[19][20] This allows researchers to identify metabolic breakdown products, quantify drug concentration in various tissues, and determine excretion rates, all of which are critical for regulatory submissions and clinical trial design.[20]

Experimental Protocol: ¹⁵N Isotopic Labeling of E. coli for Protein Expression

This protocol provides a validated method for producing a ¹⁵N-labeled protein in E. coli, a common requirement for NMR studies and other biochemical assays.

Pillar of Trustworthiness: This protocol is a self-validating system. Successful protein expression and high levels of ¹⁵N incorporation can be confirmed via SDS-PAGE and subsequent mass spectrometry analysis, respectively.

Materials:

-

M9 minimal media salts

-

¹⁵NH₄NO₃ or ¹⁵NH₄Cl (as the sole nitrogen source)

-

Glucose (or other carbon source)

-

Trace metal solution

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the protein of interest

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

-

Appropriate antibiotic

Methodology:

-

Starter Culture Preparation (Day 1):

-

Inoculate 5-10 mL of standard LB medium with a single colony of the transformed E. coli.

-

Incubate overnight at 37°C with shaking (220 rpm).

-

Causality: This step rapidly grows a healthy population of cells in a rich medium before introducing them to the more stressful minimal media environment.

-

-

Adaptation to Minimal Media (Day 2):

-

Prepare 1 L of M9 minimal media. Crucially, the sole nitrogen source must be the ¹⁵N-labeled ammonium salt. A typical concentration is 1 g/L of ¹⁵NH₄Cl or an equimolar amount of ¹⁵NH₄NO₃.

-

Pellet the overnight starter culture by centrifugation (5,000 x g, 10 min).

-

Discard the LB supernatant and resuspend the cell pellet in 5 mL of the ¹⁵N-M9 medium. This washes the cells of any residual ¹⁴N-containing medium.

-

Inoculate the 1 L of ¹⁵N-M9 medium with the washed cell suspension.

-

Grow at 37°C with vigorous shaking.

-

-

Induction of Protein Expression:

-

Monitor the optical density (OD₆₀₀) of the culture.

-

When the OD₆₀₀ reaches 0.6-0.8 (mid-log phase), induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

-

Expert Insight: Inducing during mid-log phase ensures that the cells are metabolically active and can dedicate maximum resources to transcribing and translating the target protein.

-

-

Harvesting (Day 2 or 3):

-

After the desired induction period (typically 3-5 hours at 37°C or overnight at 18-25°C for better protein folding), harvest the cells by centrifugation (6,000 x g, 15 min, 4°C).

-

Discard the supernatant. The resulting cell pellet contains the ¹⁵N-labeled protein.

-

The pellet can be stored at -80°C or used immediately for protein purification.

-

-

Validation:

-

Confirm protein expression via SDS-PAGE analysis of a lysed cell sample.

-

Verify isotopic incorporation by analyzing the purified protein or a tryptic digest via mass spectrometry. The mass shift will confirm successful labeling.

-

Safety, Handling, and Storage

The scientific utility of ammonium nitrate-¹⁵N must be balanced with a rigorous approach to safety. Its primary hazards stem from its nature as a strong oxidizer and its potential to explode under specific conditions.[11][12]

| Hazard Category | Precautionary Measures and Best Practices |

| Fire/Explosion | Store away from all combustible and organic materials. [11] This includes paper, wood, oils, and solvents. Keep away from heat, sparks, and open flames.[21] Do not confine the material in drains or pipes where it could melt in a fire and detonate.[12][22] |

| Incompatibility | Avoid contact with strong acids, powdered metals (especially zinc and copper), and other oxidizing agents.[11] Use only compatible handling equipment (e.g., stainless steel, glass, plastic); avoid galvanized or copper tools.[21] |

| Personal Exposure | Wear appropriate Personal Protective Equipment (PPE): safety goggles, gloves (PVC or rubber), and a lab coat.[2][21] Handle in a well-ventilated area or chemical fume hood to avoid inhaling dust.[9] |

| Storage | Store in a cool, dry, well-ventilated location.[4][9] Keep the container tightly sealed to prevent moisture absorption (hygroscopicity).[23] Store at room temperature away from light.[7][8] |

| Spill Cleanup | Clean up spills immediately.[21] Do not use combustible materials like sawdust for absorption. Use inert materials such as sand or vermiculite.[22] Dispose of contaminated material according to institutional and local regulations. |

Data Interpretation: The δ¹⁵N Value

When working with ¹⁵N, particularly in environmental or agricultural science, results are often expressed using the delta (δ) notation. The natural abundance of ¹⁵N is approximately 0.365%.[16] The δ¹⁵N value represents the enrichment or depletion of ¹⁵N in a sample relative to a standard (atmospheric air).

The value is calculated as: δ¹⁵N (‰) = [ ( (¹⁵N/¹⁴N)ₛₐₘₚₗₑ / (¹⁵N/¹⁴N)ₛₜₐₙₐₐᵣₐ ) - 1 ] × 1000 [24]

It is expressed in parts per thousand (per mil, ‰).[24] A positive δ¹⁵N value indicates that the sample is enriched in ¹⁵N compared to the standard, while a negative value indicates depletion. This allows for extremely sensitive detection of isotopic fractionation and tracing of nitrogen sources through complex ecosystems.[25]

Conclusion

Ammonium nitrate-¹⁵N is a fundamentally enabling reagent. Its application, grounded in a solid understanding of its chemical properties and the principles of isotopic labeling, allows researchers to dissect complex systems with a level of detail that was previously unattainable. From mapping a drug's binding site on a protein to tracing fertilizer in a field, it provides unambiguous, quantitative answers. By adhering to rigorous protocols and safety standards, scientists and drug developers can continue to leverage this powerful tool to drive innovation and discovery.

References

- Tao, T. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. Vertex AI Search.

- AMMONIUM NITRATE (AMMONIUM-15N, 98%+) - Safety Data Sheet. (2022, July 25).

- AMMONIUM-15N NITRATE - Safety Data Sheet. (2025, October 4). ChemicalBook.

- AMMONIUM NITRATE (NITRATE-15N, 98%+) - Safety Data Sheet. (2022, August 23).

- AMMONIUM-15N NITRATE (cas 31432-48-1) SDS/MSDS download. Guidechem.

- Buy Ammonium Nitr

- Ammonium nitrate-15N 98

- McCaughey, C. S., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Molecular Biosciences.

- Ammonium nitrate (ammonium-¹⁵N, 98%). (n.d.).

- ¹⁵N Labeled Compounds. (n.d.). Isotope Science / Alfa Chemistry.

- McCaughey, C. S., et al. (2023, May 9).

- Ammonium-¹⁵N nitrate 98

- Storage and handling conditions of Ammonium Nitr

- Ammonium nitrate (ammonium-¹⁵N, 98%). (n.d.).

- Ammonium nitrate storage and handling. (2020, January 30). WorkSafe.qld.gov.au.

- Safety Advisory for Storage, Handling and Management of Ammonium Nitrate. (n.d.).

- A Technical Guide to Isotopic Labeling with Nitrogen-15: Core Concepts and Applic

- Ammonium nitrate-¹⁵N 98

- Gélinas-Pouliot, M. (2014, March 7). The fate of 15N-labeled ammonium and nitrate applied on trees canopy in a mature balsam-fir stand, Quebec.

- Cernusak, L. (n.d.). Natural abundance 15N. PROMETHEUS – Protocols.

- Sebilo, M., et al. (2013). Isotopes Reveal the Moderating Role of Ammonium on Global Riverine Water Nitrogen Cycling.

- van der Schee, C., et al. (2021, October 15). Advanced spectroscopic analysis and 15 N-isotopic labelling study of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli. RSC Publishing.

- van de Graaf, A. A., et al. (1997). Metabolic pathway of anaerobic ammonium oxidation on the basis of 15N studies in a fluidized bed reactor. PubMed.

- SAFE STORAGE AND HANDLING OF AMMONIUM NITR

- Guardia, G., et al. (2025, August 7). Fate of 15 N-labelled ammonium nitrate with or without the new nitrification inhibitor DMPSA in an irrigated maize crop.

- Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions.

- Li, G., et al. (2015).

- Wagner, D. A., et al. (1983).

- Ammonium Nitrate (¹⁵N Double-Labeled, 99%). (n.d.). IsotopeShop.com.

- Barraclough, D., et al. (1985, December 1). Fate of fertilizer nitrogen.: III. The use of single and double labelled 15N ammonium nitrate to study nitrogen uptake by ryegrass. Semantic Scholar.

- The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses. (2025, August 13). Vertex AI Search.

- Recio, M., et al. (2021). The fate of labelled 15 N urea and ammonium nitrate applied to a winter wheat crop. I- Nitrogen transformations in the soil.

- Recio, M., et al. (2025, August 7). The fate of labelled 15N urea and ammonium nitrate applied to a winter wheat crop. II. Plant uptake and N efficiency.

- Gélinas-Pouliot, M. (2013). Fate of 15n-Labeled Ammonium and Nitrate Applied on Trees Canopy in a Mature Balsam-Fir Stand, Quebec. Amanote Research.

- Townsend, M. A. (2001).

- Unkovich, M. (n.d.). 15N natural abundance method.

- Micro-diffusion of 15N enriched ammonium and nitrate samples. (2025, January 16). INIS-IAEA.

- Making The Useful Ammonia Nitr

- How is ammonium nitrate synthesized?. (2020, April 15).

Sources

- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 2. isotope.com [isotope.com]

- 3. 铵-15N 硝酸盐 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 4. isotope.com [isotope.com]

- 5. Ammonium Nitrate (15N Double-Labeled, 99%) • IsotopeShop.com [isotopeshop.com]

- 6. Fate of fertilizer nitrogen.: III. The use of single and double labelled 15N ammonium nitrate to study nitrogen uptake by ryegrass | Semantic Scholar [semanticscholar.org]

- 7. isotope.com [isotope.com]

- 8. isotope.com [isotope.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Buy Ammonium Nitrate For Sale • 15N • Ammonium Nitrate Fertilizer [isotopeshop.com]

- 11. archemco.com [archemco.com]

- 12. peso.gov.in [peso.gov.in]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization [frontiersin.org]

- 17. ovid.com [ovid.com]

- 18. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. metsol.com [metsol.com]

- 21. worksafe.qld.gov.au [worksafe.qld.gov.au]

- 22. safework.sa.gov.au [safework.sa.gov.au]

- 23. Page loading... [wap.guidechem.com]

- 24. prometheusprotocols.net [prometheusprotocols.net]

- 25. aciar.gov.au [aciar.gov.au]

Synthesis and manufacturing of 15N enriched ammonium nitrate

An In-depth Technical Guide to the Synthesis and Manufacturing of ¹⁵N Enriched Ammonium Nitrate

This guide provides a comprehensive technical overview of the synthesis and manufacturing of Nitrogen-15 (¹⁵N) enriched ammonium nitrate (¹⁵NH₄¹⁵NO₃). Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, process engineering, quality control, and safety protocols that underpin the production of this critical isotopic tracer.

Introduction: The Significance of ¹⁵N Stable Isotopes

Nitrogen is a fundamental component of all living organisms, central to the structure of proteins and nucleic acids. The stable, non-radioactive isotope of nitrogen, ¹⁵N, serves as a powerful tool for tracing the metabolic fate of nitrogen-containing compounds in biological and environmental systems.[1][2] With a low natural abundance of approximately 0.37%, the enrichment of ¹⁵N is essential to amplify its signal for detection by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3] ¹⁵N-enriched ammonium nitrate is a particularly valuable compound, serving as a key precursor in the synthesis of labeled biomolecules and as a tracer in agricultural studies to optimize fertilizer use and understand nitrogen cycles.[1][3][4]

This document outlines the multi-stage process for manufacturing high-purity, high-enrichment ¹⁵N ammonium nitrate, from initial isotope separation to the synthesis of its chemical precursors and the final product formulation.

Part 1: Generation of ¹⁵N-Enriched Precursors

The synthesis of doubly-labeled ammonium nitrate (¹⁵NH₄¹⁵NO₃) requires two ¹⁵N-enriched starting materials: ¹⁵N-ammonia (¹⁵NH₃) and ¹⁵N-nitric acid (H¹⁵NO₃). The journey begins with the critical step of isotopic enrichment.

Isotope Enrichment: Concentrating ¹⁵N

Separating the ¹⁵N isotope from the far more abundant ¹⁴N is a significant technical challenge. The slight mass difference between the two isotopes is exploited using several industrial methods.

-

Chemical Exchange: This is one of the most economical and scalable methods for ¹⁵N enrichment.[3] It relies on the slight differences in chemical equilibrium between ¹⁴N and ¹⁵N compounds in a two-phase system. A common example is the nitric acid-ammonia exchange process, where ¹⁵N preferentially concentrates in one phase, allowing for its separation.

-

Cryogenic Distillation: This method involves the fractional distillation of liquefied nitric oxide (NO) at very low temperatures. The lighter ¹⁴NO has a slightly higher vapor pressure than ¹⁵NO, allowing the heavier ¹⁵N isotope to be concentrated in the liquid phase.

-

Advanced Methods: While less common for bulk production, techniques like gas centrifugation and laser isotope separation can achieve very high purity levels (>99%), though often at a higher cost.[3]

Table 1: Comparison of ¹⁵N Enrichment Methods

| Method | Principle | Typical Enrichment | Scale | Key Advantage |

| Chemical Exchange | Isotopic equilibrium shift | 98-99.9% | Industrial | Cost-effective and scalable[3] |

| Cryogenic Distillation | Vapor pressure difference | >99% | Industrial | High purity for gas production |

| Gas Centrifugation | Mass difference separation | >99% | Specialized | Very high enrichment levels |

| Laser Isotope Separation | Selective molecular excitation | >99% | Experimental | High precision, low energy use[3] |

Synthesis of ¹⁵N-Ammonia (¹⁵NH₃) via the Haber-Bosch Process

The industrial synthesis of ammonia is accomplished through the Haber-Bosch process, which catalytically combines nitrogen and hydrogen under high pressure and temperature.[5][6][7] For ¹⁵N-ammonia production, the feedstock is ¹⁵N-enriched nitrogen gas (¹⁵N₂).

The core reaction is: ¹⁵N₂(g) + 3H₂(g) ⇌ 2¹⁵NH₃(g) (ΔH ≈ -92 kJ/mol)[6][8]

Causality of Experimental Conditions:

-

High Pressure (150–250 atm): The reaction involves a reduction in the number of gas molecules (4 moles of reactants to 2 moles of product). According to Le Châtelier's Principle, high pressure shifts the equilibrium to the right, favoring the formation of ammonia.[9]

-

High Temperature (400–450°C): While the reaction is exothermic and lower temperatures would favor the equilibrium, the reaction rate is impractically slow. The chosen temperature is a compromise that ensures a reasonable reaction rate without excessively shifting the equilibrium back towards the reactants.[9]

-

Iron-Based Catalyst: A catalyst, typically iron with promoters like K₂O and Al₂O₃, is essential to increase the reaction rate by lowering the activation energy required to break the strong triple bond of the N₂ molecule.[8][9][10]

Experimental Protocol: Conceptual Synthesis of ¹⁵NH₃

-

Feedstock Preparation: Procure ¹⁵N₂ gas with a specified isotopic enrichment (e.g., >98 atom %). Prepare high-purity hydrogen gas, typically derived from the steam reforming of natural gas.

-

Compression: Compress the ¹⁵N₂ and H₂ gases in a stoichiometric ratio of 1:3 to pressures between 150 and 250 atm.

-

Catalytic Conversion: Pass the compressed gas mixture through a reactor vessel containing a pre-heated (400–450°C) iron-based catalyst bed.

-

Condensation & Separation: Cool the exiting gas mixture. The ¹⁵NH₃, having a higher boiling point (-33°C) than ¹⁵N₂ and H₂, condenses into a liquid and is collected.

-

Recycling: Recycle the unreacted ¹⁵N₂ and H₂ gases back into the compressor to maximize the overall yield, which can approach 98% with recycling.[9]

Caption: Workflow for the ¹⁵N-enriched Haber-Bosch process.

Synthesis of ¹⁵N-Nitric Acid (H¹⁵NO₃) via the Ostwald Process

The Ostwald process converts ammonia into nitric acid in three main stages.[11][12] It is the cornerstone of industrial nitric acid production and is adapted here using the ¹⁵NH₃ synthesized previously.

-

Catalytic Oxidation of ¹⁵NH₃: ¹⁵N-ammonia is oxidized with excess air over a platinum-rhodium gauze catalyst at high temperatures (850–950°C). This rapid, exothermic reaction produces ¹⁵N-nitric oxide. 4¹⁵NH₃(g) + 5O₂(g) → 4¹⁵NO(g) + 6H₂O(g) [11]

-

Oxidation of ¹⁵NO: The hot ¹⁵N-nitric oxide gas is cooled, allowing it to react with remaining oxygen to form ¹⁵N-nitrogen dioxide. 2¹⁵NO(g) + O₂(g) → 2¹⁵NO₂(g) [12]

-

Absorption in Water: The ¹⁵N-nitrogen dioxide is passed into an absorption tower, where it reacts with water to form ¹⁵N-nitric acid and a byproduct of ¹⁵NO, which is recycled. 3¹⁵NO₂(g) + H₂O(l) → 2H¹⁵NO₃(aq) + ¹⁵NO(g) [11]

Experimental Protocol: Conceptual Synthesis of H¹⁵NO₃

-

Gas Mixture Preparation: Mix ¹⁵NH₃ gas with filtered, compressed air in a precise ratio (approximately 1:10 by volume).

-

Catalytic Oxidation: Pass the gas mixture through a converter containing platinum-rhodium catalyst gauze maintained at ~900°C. The contact time is extremely short (milliseconds) to maximize NO formation and prevent decomposition.

-

Cooling and Secondary Oxidation: Cool the resulting ¹⁵NO and water vapor in a series of heat exchangers. As the gas cools, it spontaneously reacts with the excess oxygen in the stream to form brown ¹⁵NO₂ gas.

-

Absorption: Introduce the ¹⁵NO₂ gas into the bottom of a packed absorption column where demineralized water flows from the top. The counter-current flow ensures efficient absorption and reaction to form an aqueous solution of H¹⁵NO₃.

-

Recycling and Concentration: The byproduct ¹⁵NO gas from the absorption tower is recycled back into the secondary oxidation step. The resulting dilute H¹⁵NO₃ solution can be concentrated via distillation to the desired strength (typically 50-68%).

Caption: Three-stage workflow for the ¹⁵N-enriched Ostwald process.

Part 2: Final Synthesis and Manufacturing of ¹⁵NH₄¹⁵NO₃

With the enriched precursors in hand, the final stage involves their reaction and formulation into a stable, solid product.

Neutralization Reaction

The core of the synthesis is the acid-base neutralization of ¹⁵N-ammonia with ¹⁵N-nitric acid. This reaction is highly exothermic and requires careful control.

¹⁵NH₃(aq) + H¹⁵NO₃(aq) → ¹⁵NH₄¹⁵NO₃(aq) + Heat [5]

To produce singly-labeled variants, an enriched precursor is reacted with its natural abundance counterpart (e.g., ¹⁵NH₃ + H¹⁴NO₃ → ¹⁵NH₄¹⁴NO₃).

Process Control:

-

Temperature: The heat generated must be continuously removed to maintain the reactor temperature, typically below the boiling point of the solution, to prevent decomposition of the ammonium nitrate.

-

pH Control: The reaction is typically maintained at a slightly acidic pH to prevent the loss of volatile ammonia gas. The final solution is then adjusted to neutral pH before concentration.

Industrial Finishing Process

The aqueous ¹⁵NH₄¹⁵NO₃ solution is processed into a solid form for stability and ease of use.

-

Concentration/Evaporation: The solution from the neutralizer (typically 80-87% ammonium nitrate) is fed into an evaporator.[13] Using steam, the solution is concentrated to a melt of 95% to over 99.5%, depending on the subsequent finishing step.[13][14]

-

Solidification (Prilling or Granulation):

-

Prilling: The highly concentrated melt is sprayed from the top of a tall prilling tower. As the droplets fall against a counter-current of cool air, they solidify into small, spherical pellets known as prills.[5]

-

Granulation: Alternatively, the melt is sprayed onto a bed of smaller seed particles in a rotating drum or fluid bed, building up layers to form larger, more durable granules.

-

-

Drying and Coating: The solid prills or granules are passed through a rotary dryer to remove any remaining moisture, which could otherwise cause clumping and instability.[5] Finally, an anti-caking agent is applied to maintain flowability during storage.[5]

Caption: Final manufacturing workflow for ¹⁵N-Ammonium Nitrate.

Part 3: Quality Control and Safety Imperatives

For a product intended for scientific research, rigorous quality control and strict adherence to safety protocols are paramount.

Quality Control Specifications

Each batch of ¹⁵N enriched ammonium nitrate must be validated to ensure it meets the stringent requirements for research applications.

Table 2: Typical Quality Control Specifications

| Parameter | Method | Typical Specification | Rationale |

| Isotopic Enrichment | Isotope Ratio Mass Spectrometry (IRMS) or NMR | ≥98 atom % ¹⁵N | Ensures a strong, unambiguous signal for tracing studies.[15] |

| Chemical Purity | Titration, Ion Chromatography | ≥99.9% | Minimizes interference from impurities in sensitive biological assays.[15] |

| Moisture Content | Karl Fischer Titration | <0.2% | Prevents caking and ensures product stability and accurate weighing. |

| Appearance | Visual Inspection | White, crystalline, free-flowing solid | Basic check for contamination or degradation. |

| Insoluble Matter | Gravimetric Analysis | <0.01% | Ensures complete dissolution in aqueous media for experiments. |

Critical Safety Protocols

Ammonium nitrate is a strong oxidizing agent that can decompose, sometimes explosively, under specific conditions of heat, confinement, or contamination.[16] Safe handling and storage are non-negotiable.

Table 3: Golden Rules of Ammonium Nitrate Safety

| Rule | Protocol | Causality |

| 1. Prevent Contamination | Store separately from all organic materials, fuels, solvents, strong acids, bases, and powdered metals.[16][17] Use dedicated, clean equipment. | Contaminants can sensitize ammonium nitrate, dramatically lowering its decomposition temperature and increasing its explosive potential.[17] |

| 2. Control Temperature | Store in a cool, well-ventilated, fire-resistant building away from all heat sources (e.g., steam pipes, direct sunlight).[5][16][17] | Heat can trigger thermal decomposition, which can become self-accelerating (runaway) and lead to detonation, especially if the material is confined.[16] |

| 3. Avoid Confinement | Do not store in sealed containers or allow material to accumulate in enclosed spaces like drain pipes.[16] Ensure adequate ventilation.[16] | If decomposition begins, confinement of the evolving gases leads to a rapid pressure buildup, which can result in an explosion. |

| 4. Use Proper Materials | Avoid contact with incompatible metals such as copper, zinc, lead, and galvanized steel.[16][17] Use stainless steel or approved plastics. | Certain metals can catalyze decomposition reactions. |

| 5. Implement Safe Handling | Use appropriate Personal Protective Equipment (PPE), including gloves and eye protection.[18] Follow established spill control procedures.[18] | Prevents personnel exposure and ensures that spills are managed without introducing contaminants. |

Conclusion

The synthesis of ¹⁵N enriched ammonium nitrate is a sophisticated process that integrates principles of isotope separation, inorganic chemistry, and industrial engineering. It begins with the challenging task of enriching the ¹⁵N isotope, followed by the precise execution of the Haber-Bosch and Ostwald processes to create the ¹⁵N-labeled ammonia and nitric acid precursors. The final manufacturing stage, a controlled neutralization reaction followed by careful formulation, yields a high-purity solid product. For the researchers and scientists who rely on this compound, the integrity of each step—validated by stringent quality control and underpinned by an unwavering commitment to safety—is what transforms a simple salt into an invaluable tool for scientific discovery.

References

- Tao. (2025, August 13). The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses.

- (2025, March 21).

- Golden Rules of Process Safety for: Ammonium Nitr

- (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development.

- Safety Advisory for Storage, Handling and Management of Ammonium Nitr

- (2024, June 4).

- 15N Labeled Compounds. Isotope Science / Alfa Chemistry.

- Wagner, D. A., Young, V. R., & Tannenbaum, S. R.

- Ammonium Nitr

- (2025, August 7). High enrichment of 15N isotope by ion exchange for nitride fuel development | Request PDF.

- (2023, May 10).

- Measurement of 15N Enrichment in Multiple Amino Acids and Urea in a Single Analysis by Gas chrom

- (2025, August 5). 15N enrichment as a method of separating the isotopic signatures of seagrass and its epiphytes for food web analysis.

- (2025, July 17). The Haber-Bosch Process for ammonia: Industrial Ammonia Synthesis That Powers Global Agriculture. Crazy For Chem.

- (2023, May 9).

- Ostwald process. Wikipedia.

- Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). PMC - NIH.

- 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector.

- Haber process. Wikipedia.

- (2022, January 3). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv.

- (2025, December 19). Haber-Bosch process | Definition, Conditions, Importance, & Facts. Britannica.

- (2019, February 1).

- Ostwald Process for making Nitric Acid. Unacademy.

- Isotope Labeled Amino Acids Synthesis Services. BOC Sciences.

- (2023, January 9). How is the preparation of nitric acid by ostwald process. Echemi.

- The Haber Process for the manufacture of ammonia. Chemguide.

- (2025, February 21). Nitric Acid and the Ostwald Process: A Crucial Chemical Duo. TradeMark Nitrogen.

- The Principle and Mechanism behind Ostwald's Process. BYJU'S.

- (2023, March 3).

- Ammonium Nitr

- Ammonium Nitrate Production Process. Enviro & Industrial Solutions ME.

- 15N Salts.

- (2022, August 16). Ammonium nitrate production – technology and industrial processes. FerTech Inform.

- (2022, August 18). Protocol for working with 15N?.

- Ammonium nitrate-15N 15N 98

- Ammonium nitrate (ammonium-¹⁵N, 98%).

Sources

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses - China Isotope Development [asiaisotopeintl.com]

- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]

- 5. coherentmarketinsights.com [coherentmarketinsights.com]

- 6. crazyforchem.com [crazyforchem.com]

- 7. Haber-Bosch process | Definition, Conditions, Importance, & Facts | Britannica [britannica.com]

- 8. Haber process - Wikipedia [en.wikipedia.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. Haber-Bosch Process Information [thoughtco.com]

- 11. Ostwald process - Wikipedia [en.wikipedia.org]

- 12. trademarknitrogen.com [trademarknitrogen.com]

- 13. fertechinform.org [fertechinform.org]

- 14. eis-me.com [eis-me.com]

- 15. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 16. peso.gov.in [peso.gov.in]

- 17. ureaknowhow.com [ureaknowhow.com]

- 18. cfindustries.com [cfindustries.com]

An In-depth Technical Guide to the Safe Handling of Ammonium Nitrate-15N in a Laboratory Setting

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for Ammonium Nitrate-15N (¹⁵NH₄¹⁵NO₃ or singly labeled variants). While the isotopic labeling does not alter the chemical hazards, the safety protocols for its unlabeled counterpart are directly applicable and must be strictly followed. The health and safety data for labeled compounds are generally assumed to be similar or identical to the corresponding unlabeled compound.[1] This guide is built upon the foundational principles of causality in experimental safety, ensuring that every recommendation is grounded in the physicochemical properties of the substance.

Core Hazard Profile and Risk Assessment

Ammonium Nitrate is a stable salt under normal ambient conditions.[2] However, its hazard profile is dominated by its powerful oxidizing nature and its potential for catastrophic decomposition under specific, well-defined conditions of extreme heat and confinement.[2][3] Understanding these properties is the cornerstone of its safe use in a research environment.

Physicochemical and Hazard Identification

The fundamental properties and regulatory classifications of Ammonium Nitrate are summarized below.

| Property | Value | Source |

| Chemical Formula | NH₄NO₃ | [1] |

| Appearance | Colorless or white crystalline solid | [3][4] |

| Molecular Weight | ~81.04 g/mol (for ¹⁵N labeled) | [5] |

| Decomposition Temp. | ~210 °C (410 °F) | [6] |

| Solubility | Highly soluble in water | [7] |

| Hazard Classification (GHS) | Code | Description | Source |

| Oxidizing Solids | H272 | Category 3: May intensify fire; oxidizer. | [1][6] |

| Skin Corrosion/Irritation | H315 | Category 2: Causes skin irritation. | [1][8] |

| Serious Eye Damage/Irritation | H319 | Category 2: Causes serious eye irritation. | [1][6][8] |

| STOT - Single Exposure | H335 | Category 3: May cause respiratory irritation. | [1][8] |

The Triad of Risk: Oxidation, Contamination, and Confinement

The primary risks associated with Ammonium Nitrate-15N do not stem from its inherent instability, but from its interaction with its environment.

-

Oxidizing Power : As a potent oxidizer, Ammonium Nitrate can provide the oxygen necessary to initiate or violently accelerate the combustion of other materials, even in the absence of atmospheric oxygen.[2][3][9] This is the causal reason for the strict segregation from all combustible and organic materials.

-

Contamination : The risk of explosion, while remote in a laboratory setting, increases dramatically if the substance is contaminated with organic materials (oils, paper, wood), reducing agents, powdered metals, or other incompatible substances.[1][2][4] Such contamination can lower its decomposition temperature and increase its sensitivity to shock.

-

Heat and Confinement : Under conditions of extreme heat, particularly when confined in enclosed spaces like pipes or poorly ventilated containers, Ammonium Nitrate can decompose and explode.[2][3][4] The decomposition produces a large volume of gas, leading to a catastrophic pressure increase.[1] This is why storage in sealed, pressure-vulnerable containers is strictly forbidden.

Hierarchy of Controls: From Engineering to Personal Protection

A multi-layered approach to safety is mandatory, prioritizing engineering and administrative controls to minimize reliance on Personal Protective Equipment (PPE).

Caption: Hierarchy of controls for managing laboratory risks.

Engineering and Administrative Controls

-

Ventilation : Always handle solid Ammonium Nitrate-15N, especially when generating dust, within a properly functioning laboratory chemical fume hood.[1][9] For handling solutions, work in a well-ventilated area.[10]

-

Safety Equipment : Ensure that a safety shower and eyewash station are unobstructed and within a 10-second travel distance of the workstation.[11][12]

-

Storage : Store in a dedicated, cool, dry, and well-ventilated area away from direct sunlight and heat sources.[7][8] Crucially, store away from all incompatible materials. Avoid storing on wood surfaces and use secondary containment, such as a polypropylene tub.[9]

-

Housekeeping : Maintain meticulous housekeeping. Prevent the accumulation of dust. Ensure all containers are clearly labeled with the chemical name and primary hazards.[9][13]

Required Personal Protective Equipment (PPE)

PPE is the final line of defense and must be used for all handling procedures.

| Equipment | Specification | Rationale |

| Eye Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 | Protects against dust particles and solution splashes causing serious eye irritation.[1][9] |

| Hand Protection | Nitrile or neoprene gloves | Prevents skin contact which can cause irritation.[9][11] Always inspect gloves before use.[8][11] |

| Body Protection | Fully buttoned, long-sleeved lab coat | Protects skin and clothing from contamination.[9] |

| Respiratory | NIOSH-approved particulate respirator (e.g., N95) | Required only when dust formation is unavoidable and engineering controls are insufficient.[1][11] |

Incompatible Materials

Strict segregation from the following materials is mandatory to prevent fire or explosion.[14]

| Material Class | Examples |

| Combustible Materials | Wood, paper, oils, grease, organic solvents, sawdust |

| Reducing Agents | Metal powders, sulfur, phosphorus |

| Strong Acids | Sulfuric acid, hydrochloric acid |

| Other | Flammable liquids, corrosive materials, explosives |

Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for ensuring safety and experimental integrity.

Caption: Standard laboratory workflow for Ammonium Nitrate-15N.

SOP 1: Storage Protocol

-

Inspect : Upon receipt, inspect the container for any damage or leaks. Do not accept damaged containers.

-

Segregate : Immediately transfer the container to a designated storage area. This area must be physically separated from incompatible materials.[13]

-

Environment : The storage location must be cool, dry, well-ventilated, and out of direct sunlight.[7][8] The recommended storage temperature is 15-25 °C.[6]

-

Containment : Place the primary container within labeled secondary containment (e.g., a polypropylene tray) to contain any potential spills.[9][11]

-

Inventory : Log the material into the laboratory's chemical inventory system.

SOP 2: Weighing and Solution Preparation

-

Preparation : Assemble all necessary materials (spatulas, weigh boats, glassware, solvent) before retrieving the chemical from storage.

-

Don PPE : Put on all required PPE as specified in Section 2.2.

-

Engineering Control : Conduct all weighing and handling of the solid material inside a certified chemical fume hood to prevent inhalation of dust.[9]

-

Dispensing : Use non-sparking tools to dispense the solid. Avoid creating dust clouds. Close the container immediately after dispensing.

-

Dissolving : To create a solution, slowly add the weighed solid to the solvent (typically water) while stirring.

-

Cleanup : Clean any minor spills within the fume hood immediately using a damp cloth. Dispose of contaminated materials as hazardous waste.

-

Hand Washing : After the procedure is complete and PPE is removed, wash hands thoroughly with soap and water.[1][10]

SOP 3: Waste Disposal Protocol

-

Collection : All waste containing Ammonium Nitrate-15N (e.g., contaminated weigh boats, gloves, paper towels, excess solution) must be collected in a designated, compatible, and clearly labeled hazardous waste container.[6][9]

-

Contamination : Spilled material contaminated with organic matter may present a fire and explosion hazard and must be handled with extreme care.[15] Such waste should be wetted with water before disposal.[15]

-

Segregation : Do not mix Ammonium Nitrate waste with other incompatible waste streams.

-

Disposal : Arrange for waste pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Disposal must be in accordance with all local, state, and federal regulations.[6] Do not pour Ammonium Nitrate solutions down the drain.[1][6]

Emergency Procedures: Rapid and Correct Response

In the event of an emergency, a calm, swift, and correct response is critical to mitigating harm.

Caption: Emergency response decision tree for a chemical spill.

Spill Response

-

Small Spill (<100g, contained, not contaminated) :

-

Large Spill or Any Spill Contaminated with Combustibles :

Fire Response

-

Action : In case of a fire involving Ammonium Nitrate, flood the area with large quantities of water .[4][16] Water is effective for cooling and extinguishing.

-

Prohibited Extinguishers : DO NOT USE dry chemical, CO₂, or foam extinguishers.[4] These are ineffective and may react.

-

Hazards : Be aware that fires will produce poisonous gases, including nitrogen oxides and ammonia.[4][12] Containers may explode if heated.[4] If the fire is large or out of control, evacuate immediately to a distance of at least 1 mile (1.6 km).[15]

First Aid for Exposure

Immediate medical attention is required for any significant exposure.

| Exposure Route | First Aid Protocol | Source |

| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present. Seek immediate medical attention. | [1][3][9] |

| Skin Contact | Remove contaminated clothing. Wash affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [1][9] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, perform artificial respiration. Seek immediate medical attention. | [1][3][9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. | [1][3][8] |

Conclusion

Ammonium Nitrate-15N is an invaluable tool for scientific inquiry. Its safe use is not a matter of avoiding a universally unstable compound, but of respecting its potent oxidizing properties through a system of robust controls. By understanding the causal links between its chemistry and its hazards—specifically the roles of contamination, heat, and confinement—researchers can implement the engineering controls, administrative procedures, and personal protective measures detailed in this guide. Strict adherence to these protocols ensures the safety of laboratory personnel and the integrity of the research environment.

References

-

The Hazards and Dangers of Ammonium Nitrate. Nortech Labs Inc.[Link]

-

Standard Operating Procedures for Ammonium Nitrate. University of Wisconsin-Milwaukee.[Link]

-

Standard Operating Procedure for Ammonium Nitrate. University of Wisconsin-Milwaukee.[Link]

-

Safety Data Sheet: Ammonium nitrate. Carl ROTH.[Link]

-

Ammonium Nitrate - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

-

Safety Advisory for Storage, Handling and Management of Ammonium Nitrate. Government of India, Ministry of Commerce & Industry.[Link]

-

Ammonium nitrate storage and handling. WorkSafe.qld.gov.au.[Link]

-

Safety Data Sheet: Ammonium Nitrate Solution. CF Industries.[Link]

-

Ammonium nitrate. WorkSafe.qld.gov.au.[Link]

-

Safe Storage and Handling of Ammonium Nitrate (AN). SafeWork SA.[Link]

-

Ammonium Nitrate & Industrial Explosives: Regulation and Storage. Decachem.[Link]

Sources

- 1. isotope.com [isotope.com]

- 2. worksafe.qld.gov.au [worksafe.qld.gov.au]

- 3. nortechlabs.com [nortechlabs.com]

- 4. nj.gov [nj.gov]

- 5. Ammonium nitrate-15N 15N 98atom 31432-46-9 [sigmaaldrich.com]

- 6. carlroth.com [carlroth.com]

- 7. Ammonium Nitrate & Industrial Explosives: Regulation and Storage [decachem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 10. isotope.com [isotope.com]

- 11. uwm.edu [uwm.edu]

- 12. fishersci.com [fishersci.com]

- 13. worksafe.qld.gov.au [worksafe.qld.gov.au]

- 14. safework.sa.gov.au [safework.sa.gov.au]

- 15. cfindustries.com [cfindustries.com]

- 16. peso.gov.in [peso.gov.in]

A Senior Application Scientist's Guide to Procuring and Qualifying Ammonium Nitrate-¹⁵N for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeling is a cornerstone of modern biomedical research, underpinning crucial analyses in metabolomics, protein quantification, and drug development.[1][2][3] Among the versatile reagents available, Ammonium Nitrate-¹⁵N stands out for its utility as a nitrogen source in metabolic studies and as a precursor in chemical synthesis.[4][5][6] This technical guide provides an in-depth analysis of the critical parameters for selecting high-quality Ammonium Nitrate-¹⁵N, profiles leading commercial suppliers, and establishes a robust workflow for procurement and incoming quality control. Our objective is to equip researchers with the expertise to confidently source and validate this essential material, ensuring experimental reproducibility and data integrity.

The Role of ¹⁵N Stable Isotopes in Scientific Discovery

Nitrogen-15 (¹⁵N) is a non-radioactive, stable isotope that serves as an invaluable tracer in biological systems.[1] Unlike its natural abundance counterpart, ¹⁴N, the heavier ¹⁵N isotope can be detected and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][6] This property allows scientists to track the metabolic fate of nitrogen-containing compounds, from small molecule drug candidates to large proteins, without the safety and handling constraints of radioactive isotopes.[1][]

1.1 Key Applications of Ammonium Nitrate-¹⁵N

Ammonium Nitrate-¹⁵N is particularly useful due to its high nitrogen content and solubility. It serves several key functions in research and development:

-

Metabolic Labeling: In cell culture or whole organisms, ¹⁵N-labeled ammonium nitrate can be supplied as the primary nitrogen source.[6] Organisms incorporate the heavy nitrogen into newly synthesized amino acids, proteins, and nucleotides, enabling precise quantification of metabolic flux and turnover rates.[6][]

-

Biosynthetic Pathway Elucidation: Researchers use ¹⁵N precursors to trace the incorporation of nitrogen atoms into natural products, helping to uncover complex biosynthetic routes.[6]

-

Internal Standards for Mass Spectrometry: ¹⁵N-labeled compounds are chemically identical to their endogenous counterparts but mass-shifted, making them ideal internal standards for accurate quantification in complex biological matrices.[8]

-

Agricultural and Environmental Tracing: In agricultural science, ¹⁵N-labeled fertilizers are used to study nitrogen uptake by plants, cycling in ecosystems, and fertilizer efficiency.[3][5][9]

Critical Selection Criteria for Research-Grade Ammonium Nitrate-¹⁵N

The success of an experiment hinges on the quality of the starting materials. When procuring Ammonium Nitrate-¹⁵N, a researcher must move beyond price and consider specifications that directly impact experimental outcomes.

2.1 Isotopic Enrichment (Atom % ¹⁵N)

Isotopic enrichment refers to the percentage of nitrogen atoms in the material that are ¹⁵N. This is the most critical parameter.

-

Causality: Higher enrichment (e.g., >98-99%) minimizes the ¹⁴N isotopic background, leading to cleaner mass spectra and more accurate quantification.[1] Incomplete labeling can complicate data analysis by producing convoluted isotopic clusters, potentially leading to errors in identifying and quantifying heavy-labeled peptides or metabolites.[10] For quantitative accuracy in proteomics and metabolomics, enrichment levels should ideally exceed 95%.[1]

-

Field Insight: While >98% is standard for most quantitative applications, lower enrichments (e.g., 5-10%) can be a cost-effective choice for qualitative tracing studies or agricultural research where high dilution is expected.[4][5][11]

2.2 Chemical Purity

Chemical purity is distinct from isotopic enrichment and refers to the absence of non-target chemical contaminants.

-

Causality: Contaminants can interfere with analytical instruments (e.g., ion suppression in MS) or introduce biological variability in cell-based assays. For instance, trace metals or organic impurities could be toxic to cell cultures or alter metabolic activity, confounding results.

-

Field Insight: Always request a Certificate of Analysis (CoA) that details chemical purity, typically determined by techniques like titration or elemental analysis. A purity of ≥98% is generally acceptable for most research applications.[12][13][14]

2.3 Specificity of Labeling

Ammonium nitrate (NH₄NO₃) has two distinct nitrogen atoms. Suppliers offer different labeling patterns, and selecting the correct one is essential.

-

¹⁵NH₄¹⁵NO₃ (Doubly Labeled): Both the ammonium and nitrate nitrogens are ¹⁵N. This provides the highest isotopic load and is often used when the specific nitrogen source for a biological process is unknown.[12][15]

-

¹⁵NH₄NO₃ (Ammonium Labeled): Only the ammonium nitrogen is ¹⁵N. This is used to specifically trace the metabolic fate of ammonium ions.[13][16]

-

NH₄¹⁵NO₃ (Nitrate Labeled): Only the nitrate nitrogen is ¹⁵N. This is crucial for studying nitrate reduction and assimilation pathways in plants, fungi, and bacteria.[14][17][18]

Commercial Suppliers and Product Overview

Several reputable suppliers specialize in stable isotope-labeled compounds. The choice of supplier often depends on the required enrichment, documentation, and available stock.

3.1 Leading Supplier Profiles

-

Sigma-Aldrich (Merck): A major global distributor offering a wide range of ¹⁵N-labeled compounds under its ISOTEC® brand.[2] They provide various enrichment levels and labeling patterns for ammonium nitrate, complete with comprehensive documentation.[11][16][17][18]

-

Cambridge Isotope Laboratories, Inc. (CIL): A world leader in the separation and manufacture of stable isotopes. CIL is known for its high-purity and high-enrichment products, catering extensively to the research and pharmaceutical communities.[12][13][14][15]

-

IsotopeShop (CPI Georgia): This supplier offers a range of ¹⁵N salts, including ammonium nitrate with various enrichment levels, from 5% up to >99%.[4][5][19] They can often accommodate bulk and custom orders.

3.2 Comparative Data of Commercially Available Ammonium Nitrate-¹⁵N

| Supplier | Product Name/Labeling Pattern | Isotopic Enrichment (Atom % ¹⁵N) | Chemical Purity | Typical Catalog Numbers |

| Sigma-Aldrich (Merck) | Ammonium nitrate-¹⁵N₂ (Doubly Labeled) | 98% | Quality Level 200 | 366528[11] |

| Ammonium-¹⁵N nitrate (Ammonium Labeled) | 98% | Quality Level 200 | 299278, 31432-48-1[16] | |

| Ammonium nitrate-¹⁵N (Nitrate Labeled) | 98% | Quality Level 200 | 366536, 31432-46-9[17][18] | |

| Cambridge Isotope Labs (CIL) | Ammonium nitrate (¹⁵N₂, 98%) (Doubly Labeled) | 98% | ≥98% | NLM-390[12][15] |

| Ammonium nitrate (ammonium-¹⁵N, 98%) | 98% | ≥98% | NLM-711[13] | |

| Ammonium nitrate (nitrate-¹⁵N, 98%) | 98% | ≥98% | NLM-712[14] | |

| IsotopeShop (CPI Georgia) | Ammonium Nitrate (¹⁵N Double-Labeled) | 5%, 10%, 60%, >99% | Not specified | Varies by enrichment[4] |

| Ammonium Nitrate (Nitrate-¹⁵N) | 10%, 99% | Not specified | NSC-104[5][19] |

Note: This table is a representative summary. Researchers should always consult the supplier's website and product-specific documentation for the most current and detailed specifications.

Procurement and Incoming Quality Control (QC) Workflow

A self-validating procurement process is essential for ensuring experimental integrity. Simply ordering a catalog number is insufficient; verification is key.

4.1 Step-by-Step Procurement and Verification Protocol

-

Request Quotation & CoA: When requesting a price, also ask for a lot-specific Certificate of Analysis (CoA). This document is the supplier's guarantee of quality.

-

Review CoA: Scrutinize the CoA for:

-

Place Purchase Order: Reference the specific lot number from the reviewed CoA on your purchase order if possible.

-

Log Incoming Material: Upon receipt, immediately log the material into your laboratory inventory system. Record the supplier, catalog number, lot number, and date of receipt.

-

Perform Incoming QC: Do not assume the label is correct. Perform a simple, independent verification.

-

Solubility Check: Confirm the material dissolves as expected (Ammonium nitrate is highly soluble in water).[4]

-

Mass Spectrometry Verification: Prepare a dilute solution (e.g., 1 µg/mL) and analyze it via high-resolution mass spectrometry (HRMS).

-

Objective: Confirm the mass of the intact molecule or its constituent ions (NH₄⁺ and NO₃⁻).

-

Expected Masses for NH₄¹⁵NO₃: The [M+H]⁺ ion is not typically observed. Look for the ammonium ion ([¹⁴NH₄]⁺ at m/z 18.03) and the ¹⁵N-labeled nitrate ion ([¹⁵NO₃]⁻ at m/z 63.00).

-

Expected Masses for ¹⁵NH₄¹⁵NO₃: Look for the labeled ammonium ion ([¹⁵NH₄]⁺ at m/z 19.03) and the labeled nitrate ion ([¹⁵NO₃]⁻ at m/z 63.00).

-

-

Isotopic Enrichment Assessment: The isotopic cluster observed in the HRMS data can provide a qualitative or semi-quantitative confirmation of high enrichment. For rigorous quantification of the enrichment percentage, specialized methods comparing empirical and theoretical isotopic profiles are required.[8]

-

-

Release for Use: Only after passing QC should the material be released for use in critical experiments.

Mandatory Visualization: Procurement & QC Workflow

Caption: A flowchart illustrating the validated workflow for procuring and qualifying ¹⁵N-labeled compounds.

Safe Handling and Storage

Ammonium nitrate is an oxidizer and requires proper handling.

-

Safety: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16] Handle in a well-ventilated area. It may intensify fire, so keep away from flammable materials.[12][14][18]

-

Storage: Store at room temperature in a dry environment, away from light and moisture.[12][13][14] It is hygroscopic, meaning it will absorb moisture from the air.[4] Ensure the container is tightly sealed.

Conclusion

The procurement of Ammonium Nitrate-¹⁵N for research and drug development is a multi-faceted process that demands scientific diligence. By focusing on critical parameters such as isotopic enrichment, chemical purity, and the specific labeling pattern, researchers can select the appropriate material for their needs. Partnering with reputable suppliers like Sigma-Aldrich, Cambridge Isotope Laboratories, and IsotopeShop provides access to high-quality reagents. However, the ultimate responsibility for experimental integrity lies with the researcher. Implementing a mandatory incoming quality control workflow, including verification by mass spectrometry, creates a self-validating system that ensures the identity and quality of the labeled compound, thereby safeguarding data reliability and reproducibility.

References

-

Ammonium Nitrate For Sale • ¹⁵N. (Isotope Shop). [Link]

-

Ammonium Nitrate (Nitrate-¹⁵N, 10%). (IsotopeShop.com). [Link]

-

Ammonium Nitrate, 99%. (ChemicalStore.com). [Link]

-

TECHNICAL SPECIFICATION No. 15 GRANULATED AMMONIUM NITRATE- FERTILIZER. (Azomures). [Link]

-

Ammonium Nitrate. (PhytoTech Labs). [Link]

-

Ammonium Nitrate (Nitrate-¹⁵N, 99%). (IsotopeShop.com). [Link]

-

The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. (Obi, C. N., et al., 2023). RSC chemical biology. [Link]

-

Method for the determination of ¹⁵N incorporation percentage in labeled peptides and proteins. (Kilpatrick, E. L., 2015). National Institute of Standards and Technology (NIST). [Link]

-

¹⁵N Labeled Compounds. (Isotope Science / Alfa Chemistry). [Link]

-

¹⁵N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. (Thelen, J. J., et al.). Frontiers in Plant Science. [Link]

-

Stable Isotopes of Nitrogen - ¹⁴N & ¹⁵N Uses. (Stange, F., 2020). [Link]

-

Synthesis, Stability, and Detection of Nitrogen-15 Creatinine Analogs. (Scimetr). [Link]

-

The Role of ¹⁵N Ammonium Chloride in Pharmaceutical Research & Development. (Alsachim). [Link]

Sources

- 1. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 2. Isotopes stables [sigmaaldrich.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. Buy Ammonium Nitrate For Sale • 15N • Ammonium Nitrate Fertilizer [isotopeshop.com]

- 5. Ammonium Nitrate (Nitrate-15N, 10%) • IsotopeShop.com [isotopeshop.com]

- 6. The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Method for the determination of 15N incorporation percentage in labeled peptides and proteins | NIST [nist.gov]

- 9. The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses - China Isotope Development [asiaisotopeintl.com]

- 10. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ammonium nitrate | Sigma-Aldrich [sigmaaldrich.com]

- 12. isotope.com [isotope.com]

- 13. isotope.com [isotope.com]

- 14. isotope.com [isotope.com]

- 15. isotope.com [isotope.com]

- 16. 铵-15N 硝酸盐 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 17. 硝酸铵-15N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 18. 硝酸铵-15N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]

- 19. Ammonium Nitrate (Nitrate-15N, 99%) • for sale • IsotopeShop.com [isotopeshop.com]

An In-depth Technical Guide to Ammonium Nitrate-¹⁵N: Molecular Insights and Research Applications

For researchers, scientists, and drug development professionals, the precise tracking of nitrogenous compounds is paramount. Isotopic labeling, particularly with the stable isotope ¹⁵N, offers a powerful tool for elucidating metabolic pathways, quantifying nutrient uptake, and understanding reaction mechanisms. This guide provides a comprehensive overview of Ammonium Nitrate-¹⁵N, a versatile and widely used source of isotopically labeled nitrogen for a range of scientific applications.

The Significance of ¹⁵N Isotopic Labeling

Nitrogen is a fundamental component of numerous biological molecules, including amino acids, nucleic acids, and various drug compounds. The most abundant isotope of nitrogen is ¹⁴N, while ¹⁵N constitutes a very small fraction of naturally occurring nitrogen. By enriching a compound with ¹⁵N, researchers can introduce a traceable marker that can be distinguished from the endogenous ¹⁴N background. This allows for the precise monitoring of the fate of the labeled compound in biological and chemical systems.

Molecular Formula and Structure of Ammonium Nitrate-¹⁵N

Ammonium nitrate is an ionic salt composed of the ammonium cation (NH₄⁺) and the nitrate anion (NO₃⁻).[1][2] The ¹⁵N isotope can be incorporated into either the ammonium cation, the nitrate anion, or both, leading to different isotopically labeled forms of the compound.

The general molecular formula for ammonium nitrate is NH₄NO₃.[1][2] The specific molecular formulas for the ¹⁵N-labeled variants are:

-

Ammonium-¹⁵N nitrate: In this form, the nitrogen atom in the ammonium cation is the ¹⁵N isotope. Its linear formula is represented as ¹⁵NH₄NO₃ .[3]

-

Ammonium nitrate-¹⁵N: Here, the nitrogen atom in the nitrate anion is the ¹⁵N isotope. Its linear formula is NH₄¹⁵NO₃ .[4][5]

-

Ammonium nitrate-¹⁵N₂ (Double-labeled): In this variant, the nitrogen atoms in both the ammonium and nitrate ions are ¹⁵N isotopes. Its chemical formula is ¹⁵NH₄¹⁵NO₃ .[6]

The molecular weight of naturally occurring ammonium nitrate is 80.043 g/mol .[1][2] The incorporation of ¹⁵N isotopes increases the molecular weight:

-

¹⁵NH₄NO₃: Approximately 81.04 g/mol .

-

NH₄¹⁵NO₃: Approximately 81.04 g/mol .

-

¹⁵NH₄¹⁵NO₃: Approximately 82.03 g/mol .[6]

The structure of ammonium nitrate is characterized by the ionic bond between the tetrahedral ammonium cation and the trigonal planar nitrate anion.[1]

Diagram: Ionic Structure of Ammonium Nitrate

Caption: A diagram illustrating the ionic bond between the ammonium cation and the nitrate anion in ammonium nitrate.

Physicochemical Properties

Ammonium nitrate-¹⁵N is a white crystalline solid.[1][2] It is highly soluble in water, and its dissolution is an endothermic process, meaning it absorbs heat from the surroundings, which is why it is used in some instant cold packs.[1][2]

| Property | Value |

| Appearance | White crystalline solid[1][2] |

| Molecular Weight | ~81.04 g/mol (single-labeled), ~82.03 g/mol (double-labeled)[6] |

| Melting Point | 169 °C (lit.)[4] |

| Boiling Point | Decomposes at approximately 210 °C (lit.)[1] |

| Solubility in water | Highly soluble[1][2] |

| Isotopic Purity | Available in various purities, commonly 98-99 atom % ¹⁵N[6] |

It is important to note that ammonium nitrate is a strong oxidizing agent and can intensify fires.[5][7] It can also be explosive under certain conditions, particularly when mixed with combustible materials.[2] Therefore, proper handling and storage procedures are crucial.

Synthesis and Availability

The synthesis of ammonium nitrate-¹⁵N involves the reaction of a ¹⁵N-labeled nitric acid or a ¹⁵N-labeled ammonia with its unlabeled counterpart. For instance, ¹⁵NH₄NO₃ is synthesized by reacting ¹⁵N-labeled ammonia with nitric acid. The double-labeled ¹⁵NH₄¹⁵NO₃ is produced by reacting ¹⁵N-labeled ammonia with ¹⁵N-labeled nitric acid.

These isotopically labeled compounds are commercially available from various suppliers of stable isotopes, with specified isotopic purities.[3][4][5][6][8]

Applications in Research and Drug Development

The primary utility of Ammonium nitrate-¹⁵N lies in its application as a tracer in various scientific disciplines.

Agricultural and Environmental Research

A significant application of Ammonium nitrate-¹⁵N is in agricultural research to study nitrogen uptake efficiency by plants, nitrogen cycling in the soil, and the environmental fate of fertilizers.[6][9] By using single or double-labeled ammonium nitrate, researchers can distinguish the contribution of the ammonium and nitrate forms of nitrogen to plant nutrition and quantify the extent of nitrogen loss through processes like denitrification and leaching.[9]

Metabolic and Biomedical Research

In metabolic research, ¹⁵N-labeled compounds are indispensable for tracing the metabolic fate of nitrogen-containing molecules. Ammonium nitrate-¹⁵N can serve as a precursor for the biosynthesis of ¹⁵N-labeled amino acids, proteins, and nucleic acids in cellular systems. This enables researchers to study metabolic pathways, protein turnover, and nutrient assimilation.[10][11] For instance, studies have used ¹⁵N-labeled ammonia to investigate its incorporation into nitrate in biological systems.[12]

Drug Development

While direct applications in drug development are less common, the principles of isotopic labeling with ¹⁵N are fundamental. In drug metabolism and pharmacokinetic (DMPK) studies, ¹⁵N-labeling of drug candidates can help in identifying and quantifying metabolites. By using ¹⁵N-labeled precursors in the synthesis of a drug molecule, researchers can use mass spectrometry to track the biotransformation of the drug in vivo and in vitro.

Diagram: Workflow for a ¹⁵N Tracer Study

Caption: A generalized workflow for conducting a tracer study using Ammonium Nitrate-¹⁵N.

Analytical Methodologies for ¹⁵N Detection

Several analytical techniques can be employed to detect and quantify ¹⁵N in biological and environmental samples.

Mass Spectrometry (MS)

Mass spectrometry is the most common method for ¹⁵N analysis. It separates ions based on their mass-to-charge ratio. The one-mass-unit difference between ¹⁴N and ¹⁵N allows for the differentiation and quantification of labeled and unlabeled molecules. Techniques like isotope ratio mass spectrometry (IRMS) provide high-precision measurements of isotopic enrichment.[13]

Experimental Protocol: Sample Preparation for MS Analysis of ¹⁵N-labeled Ammonium

-

Sample Collection: Collect the biological or environmental sample of interest.

-

Conversion to Ammonia: The ammonium in the sample is converted to ammonia gas (NH₃) by adding a strong base (e.g., NaOH).[10][14]

-

Trapping: The released ammonia gas is then trapped in an acidic solution.

-

Analysis: The resulting ammonium salt is analyzed by a mass spectrometer to determine the ¹⁵N/¹⁴N ratio.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁵N is an NMR-active nucleus. While less sensitive than MS, NMR spectroscopy can provide detailed information about the chemical environment of the nitrogen atom within a molecule, which is invaluable for structural elucidation of metabolites.

Spectroscopic Analysis (FTIR and Raman)

Advanced spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can also be used for the analysis of ¹⁵N-labeled compounds.[10][14] These methods can be used for in situ and non-invasive monitoring of metabolic processes involving ¹⁵N-labeled substrates.[11]

Safety and Handling

Ammonium nitrate should be handled with care due to its oxidizing properties.[5][7] It should be stored in a cool, dry, and well-ventilated area away from combustible materials, reducing agents, and heat sources.[3] Personal protective equipment, including gloves and safety glasses, should be worn when handling the compound.

Conclusion

Ammonium nitrate-¹⁵N is a cornerstone tool in modern scientific research. Its various isotopically labeled forms provide researchers with the flexibility to trace nitrogen pathways in a multitude of systems, from agricultural fields to complex biological organisms. A thorough understanding of its properties, applications, and the analytical techniques used for its detection is essential for harnessing its full potential in advancing our knowledge in life sciences, environmental science, and drug development.

References

-

Ammonium Nitrate (15N Double-Labeled, 99%). (n.d.). IsotopeShop.com. Retrieved from [Link]

-

Structure of Ammonium Nitrate. (n.d.). BYJU'S. Retrieved from [Link]

-

Supplementary Material Advanced Spectroscopic Analysis and 15N-Isotopic Labelling Study of Nitrate and Nitrite Reduction to Ammo. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Ammonium nitrate. (2024, January 11). In Wikipedia. Retrieved from [Link]

-

Advanced spectroscopic analysis and 15N-isotopic labelling study of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli. (2018). Analyst, 143(21), 5217-5228. [Link]

-

Ammonium Nitrate (Nitrate-15N, 10%). (n.d.). IsotopeShop.com. Retrieved from [Link]

- Wagner, D. A., Tannenbaum, S. R., & Wurtman, R. J. (1982). incorporation of 15NH3 into nitrate is enhanced by endotoxin treatment. Proceedings of the National Academy of Sciences, 79(15), 4518-4521.

- Barraclough, D., Geens, A., & Maggs, J. M. (1985). Fate of fertilizer nitrogen.: III. The use of single and double labelled 15N ammonium nitrate to study nitrogen uptake by ryegrass. European Journal of Soil Science, 36(4), 593-603.

-

Advanced spectroscopic analysis and 15N-isotopic labelling study of nitrate and nitrite reduction to ammonia and nitrous oxide by E. coli. (2021). ResearchGate. Retrieved from [Link]

- Yin, G., et al. (2017). Measuring 15N Abundance and Concentration of Aqueous Nitrate, Nitrite, and Ammonium by Membrane Inlet Quadrupole Mass Spectrometry. Analytical Chemistry, 89(11), 6179-6185.

- Oshiki, M., et al. (2018). Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Applied and Environmental Microbiology, 84(14), e00701-18.